9-tert-Butyl-2,4-dimethyl-1,5-dioxaspiro[5.5]undecane
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Overview
Description
9-tert-Butyl-2,4-dimethyl-1,5-dioxaspiro[55]undecane is a spirocyclic compound characterized by its unique structure, which includes a spiro linkage between two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-tert-Butyl-2,4-dimethyl-1,5-dioxaspiro[5.5]undecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a ketone or aldehyde in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
9-tert-Butyl-2,4-dimethyl-1,5-dioxaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 9-tert-Butyl-2,4-dimethyl-1,5-dioxaspiro[5.5]undecane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its stability and reactivity make it suitable for use in various biochemical assays .
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activity against certain diseases, making them candidates for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new polymers and advanced materials .
Mechanism of Action
The mechanism of action of 9-tert-Butyl-2,4-dimethyl-1,5-dioxaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 9-tert-Butyl-3-oxaspiro[5.5]undecane-2,4-dione
- 3,9-Bis[2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1,1-dioxaspiro[5.5]undecane-2,4-dione
- tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate
Uniqueness
9-tert-Butyl-2,4-dimethyl-1,5-dioxaspiro[5.5]undecane stands out due to its specific spirocyclic structure, which imparts unique chemical and physical properties.
Properties
CAS No. |
62406-85-3 |
---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
9-tert-butyl-2,4-dimethyl-1,5-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C15H28O2/c1-11-10-12(2)17-15(16-11)8-6-13(7-9-15)14(3,4)5/h11-13H,6-10H2,1-5H3 |
InChI Key |
PSODHGKVYJPXAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OC2(O1)CCC(CC2)C(C)(C)C)C |
Origin of Product |
United States |
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